2-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one
Overview
Description
2-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one is an organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This specific compound features a methoxybenzyl group and a phenyl group attached to the pyridazinone core, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one typically involves the condensation of appropriate hydrazine derivatives with diketones or ketoesters. One common method includes the reaction of 4-methoxybenzylhydrazine with 1,3-diphenylpropane-1,3-dione under reflux conditions in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and catalyst efficiency are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazine derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxybenzyl)-6-phenylpyridazin-3(2H)-one.
Reduction: Formation of 2-(4-methoxybenzyl)-6-phenyl-1,2-dihydropyridazine.
Substitution: Formation of halogenated derivatives like 2-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one.
Scientific Research Applications
2-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 2-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxybenzyl and phenyl groups can enhance binding affinity and specificity, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-hydroxybenzyl)-6-phenylpyridazin-3(2H)-one
- 2-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one
- 2-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one
Uniqueness
2-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance solubility and membrane permeability, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-6-phenylpyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-22-16-9-7-14(8-10-16)13-20-18(21)12-11-17(19-20)15-5-3-2-4-6-15/h2-12H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQAVMLYECZMOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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